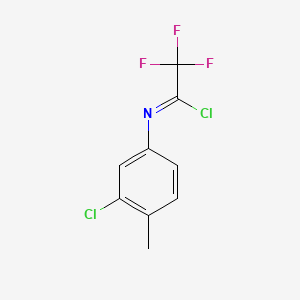

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride

Description

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is a trifluoroacetimidoyl halide derivative characterized by a 3-chloro-4-methylphenyl substituent on the nitrogen atom and a reactive chloride group. This compound belongs to a broader class of trifluoroacetimidoyl halides, which are pivotal in organofluorine chemistry due to their versatility in synthesizing trifluoromethyl-containing heterocycles, pharmaceuticals, and agrochemicals . The 3-chloro-4-methylphenyl group enhances steric and electronic effects, influencing its reactivity in cross-coupling, annulation, and protection/deprotection reactions.

Properties

Molecular Formula |

C9H6Cl2F3N |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |

InChI |

InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(4-7(5)10)15-8(11)9(12,13)14/h2-4H,1H3 |

InChI Key |

SHSOTAXCDXWWIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(C(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of trifluoroacetimidoyl chlorides generally involves the reaction of a primary aromatic amine with trifluoroacetic acid derivatives in the presence of chlorinating agents. The most commonly employed method is the chlorination of trifluoroacetamides or the direct conversion of trifluoroacetic acid and aromatic amines into trifluoroacetimidoyl chlorides using triphenylphosphine (PPh3), triethylamine (Et3N), and carbon tetrachloride (CCl4) under reflux conditions.

Detailed Preparation Procedure

A representative synthesis of this compound follows the procedure below, adapted from the experimental protocols reported in peer-reviewed literature:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Chloro-4-methylaniline (15 mmol), trifluoroacetic acid (15 mmol), triphenylphosphine (37.5 mmol), triethylamine (15 mmol), carbon tetrachloride (40 mL total) | In a 100 mL two-necked flask equipped with a septum and condenser, PPh3, Et3N, and CCl4 are stirred with trifluoroacetic acid in an ice bath for 10 minutes to activate the system. |

| 2 | Addition of 3-chloro-4-methylaniline dissolved in CCl4 (20 mL) | The amine solution is added dropwise, and the mixture is then refluxed under stirring for 12 hours. |

| 3 | Work-up | After completion, the reaction mixture is cooled, and residual solids such as triphenylphosphine oxide are removed by washing with hexane. The hexane filtrate is concentrated under vacuum. |

| 4 | Purification | The crude product is purified by column chromatography on silica gel or neutral alumina to yield the pure this compound. |

This method yields the trifluoroacetimidoyl chloride with high purity and moderate to good yield, typically in the range of 60–80% depending on scale and purity of starting materials.

Mechanistic Insights

The reaction mechanism involves the formation of an activated trifluoroacetyl intermediate by the action of triphenylphosphine and triethylamine in the presence of carbon tetrachloride, which acts as the chlorinating agent. The amine nucleophilically attacks this intermediate, leading to the formation of the trifluoroacetimidoyl chloride with concomitant release of triphenylphosphine oxide as a byproduct.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method Using PPh3/Et3N/CCl4 | Alternative Radical Methods | Transition Metal Catalysis |

|---|---|---|---|

| Starting Materials | Aromatic amine, trifluoroacetic acid | Radical precursors, isonitriles | Metal catalysts with trifluoroacetyl sources |

| Reaction Conditions | Reflux in CCl4, 12 h | Mild heating, radical initiators | Often mild, metal-catalyzed |

| Yield | 60–80% | Variable, sometimes lower | Moderate to high, depending on catalyst |

| Purification | Column chromatography | Column chromatography or crystallization | Often requires metal removal steps |

| Mechanism | Nucleophilic substitution via activated intermediate | Radical addition to isonitriles | Metal-mediated C–H activation or coupling |

The classical PPh3/Et3N/CCl4 method remains the most straightforward and widely used for preparing trifluoroacetimidoyl chlorides, including this compound. Radical and transition metal-catalyzed methods are more commonly applied in downstream functionalization rather than direct synthesis of the imidoyl chloride itself.

Research Findings and Practical Considerations

Solvent Choice : Carbon tetrachloride is favored due to its ability to dissolve both organic and chlorinating reagents and its inertness under reaction conditions. However, due to environmental concerns, alternatives such as dichloromethane have been explored but may affect yields.

Temperature and Time : Refluxing for 12 hours ensures complete conversion; shorter times may lead to incomplete reaction.

Purification Challenges : Triphenylphosphine oxide byproduct requires thorough removal, often by repeated hexane washing and chromatography.

Scale-Up Potential : The method is scalable but requires careful handling of CCl4 and proper ventilation due to toxicity.

Alternative Chlorinating Agents : Other chlorinating agents like oxalyl chloride or thionyl chloride are less commonly used for this specific transformation due to side reactions and lower selectivity.

Summary Table of Key Experimental Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Amine (3-chloro-4-methylaniline) | 15 mmol |

| Trifluoroacetic acid | 15 mmol |

| Triphenylphosphine | 37.5 mmol |

| Triethylamine | 15 mmol |

| Carbon tetrachloride | 40 mL total (20 mL + 20 mL amine solution) |

| Temperature | Reflux (~77 °C) |

| Reaction time | 12 hours |

| Purification method | Silica gel or neutral alumina chromatography |

| Typical yield | 60–80% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group undergoes displacement with nucleophiles:

-

Hydrazine Reaction : Reacts with hydrazine hydrate (80%) at 60°C for 20 min to form N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetimidohydrazide in near-quantitative yield .

-

Glycosylation : Acts as a glycosyl donor in β-selective glycoside synthesis. Treatment with DABCO in toluene facilitates substitution with sugar alcohols, achieving >90% β-selectivity .

1,2,4-Triazole Formation

Reaction with hydrazides under oxidative conditions (TBAI, TBHP, DMSO, 90°C, 12 h) yields 1,2,4-triazoles via intramolecular cyclization :

| Substrate | Conditions | Product Yield |

|---|---|---|

| Trifluoroacetimidohydrazide | TBAI (1.2 equiv), TBHP (4.0 equiv) | 75–92% |

Radical-Mediated Cascades

With (n-Bu)₄NI as a radical initiator, the compound participates in trifluoromethyl radical (CF₃- ) generation, enabling:

-

Isonitrile Addition : CF₃- adds to ortho-isocyanobiaryls, forming imidoyl radicals that cyclize into phenanthridines or indoles .

-

Azide Coupling : Reacts with azides (e.g., 31 ) to yield trifluoroethyl-substituted phenanthridines (32 ) via N₂ elimination and homolytic aromatic substitution .

Electrophilic Trifluoromethylation

While not a hypervalent iodine reagent, its CF₃ group can transfer under specific conditions:

-

Zinc(II)-Mediated Activation : In the presence of Zn(NTf₂)₂, the CF₃ moiety transfers to alcohols or sulfonic acids, though reactivity is lower compared to dedicated CF₃ transfer reagents like Togni’s reagent .

Stability and Handling

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophilic sites in target molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key physical and chemical properties of N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride with structurally related compounds:

Notes:

- TFAICl : Trifluoroacetimidoyl chloride.

- Substituents like nitro (NO₂) or benzyloxy (OBn) alter electronic effects, stability, and reactivity. For example, electron-withdrawing groups (e.g., NO₂) stabilize the imidate intermediate, enabling high-yield protection reactions under mild conditions .

Traditional Methods

- Phosphorus Pentachloride (PCl₅) Route : Reacting N-substituted trifluoroacetamides with PCl₅ yields trifluoroacetimidoyl chlorides. For example, N-(2,2,2-trifluoroethyl)-4-chlorobenzimidoyl chloride was synthesized with 96.9% yield using PCl₅ at 100°C .

- One-Pot Synthesis (Uneyama, 1993) : Trifluoroacetic acid, primary amines (e.g., 3-chloro-4-methylaniline), and CCl₄/PPh₃/NEt₃ yield trifluoroacetimidoyl chlorides in high yields (~80–95%) .

Patent Routes

- Phosgene-Based Synthesis : N-(Perfluoroalkylmethyl)arylimidoyl chlorides are synthesized via phosgene and DMF, avoiding unstable intermediates (e.g., Strecker synthesis) .

Comparison of Yields:

C–O and C–P Bond Formation

- N-(4-Nitrophenyl)-TFAICl : Exhibits superior reactivity in allyl/benzyl protection reactions (Scheme 31, 90–95% yields) compared to trichloroacetimidate analogues due to enhanced stability .

- N-(3-Chloro-4-methylphenyl)-TFAICl : Used in Pd-catalyzed C–H functionalization to synthesize 6-trifluoromethyl-phenanthridines (Scheme 83), where steric hindrance from the 3-Cl-4-Me group directs regioselectivity .

- Phosphonylation: N-Aryl-TFAICl reacts with trialkyl phosphites to form imidoylphosphonates. Electron-deficient aryl groups (e.g., 4-NO₂) slow the reaction but improve product stability .

Stability and Isomerism

- Z/E Isomerism: N-Aryltrifluoroacetimidoylphosphonates exist as dynamic Z/E mixtures. Electron-withdrawing substituents (e.g., Cl, NO₂) favor the Z-isomer due to reduced conjugation .

- Thermal Stability : N-(4-Nitrophenyl)-TFAICl is more thermally stable than N-phenyl analogues, enabling storage at room temperature .

Key Research Findings

Substituent Effects: Para-substituents (e.g., NO₂, OMe, Cl) significantly influence reactivity. For example, 4-NO₂ groups stabilize transition states in nucleophilic substitutions, while 4-OMe groups reduce electrophilicity .

Catalytic Applications : Pd-catalyzed reactions with N-(3-Chloro-4-methylphenyl)-TFAICl require milder conditions (e.g., 40–60°C) compared to internal alkynes, highlighting the role of steric effects .

Biological Relevance : Fluorinated indoles and pyrrolidines derived from TFAICl derivatives exhibit enhanced pharmacokinetic profiles, making them candidates for antiviral and anticancer agents .

Biological Activity

N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroacetimidoyl moiety, which is known for enhancing lipophilicity and bioavailability. The presence of the chloro and methyl groups on the aromatic ring may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act as:

- Receptor Agonists : They can interact with specific receptors, such as sphingosine-1-phosphate receptors, influencing cellular signaling pathways .

- Enzyme Inhibitors : The imidoyl chloride group may facilitate interactions with enzymes, potentially leading to inhibition of enzymatic activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar trifluoromethyl-substituted compounds. For instance:

- Cell Line Studies : In vitro studies have demonstrated that trifluoromethyl compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- In Vivo Models : Animal studies have shown that these compounds can reduce tumor growth in xenograft models, indicating their potential as therapeutic agents.

Antimicrobial Activity

Trifluoromethyl-containing compounds have also been investigated for their antimicrobial properties. Research suggests:

- Broad-Spectrum Activity : Compounds with similar structures have shown efficacy against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Anticancer | High | Induction of apoptosis | |

| Antimicrobial | Moderate | Membrane disruption | |

| Enzyme inhibition | Variable | Competitive inhibition |

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

- Enzyme Interaction Study :

Q & A

Basic: What are the optimized synthetic routes for N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetimidoyl chloride?

Answer:

The synthesis of trifluoroacetimidoyl chlorides traditionally involves reacting N-substituted trifluoroacetamides with PCl₅, but this method suffers from harsh conditions and moderate yields . A streamlined one-pot approach developed by Uneyama et al. (1993) significantly improves efficiency:

- Methodology : Heating trifluoroacetic acid with a primary amine (e.g., 3-chloro-4-methylaniline) in CCl₄/CBr₄ with PPh₃ and NEt₃. This avoids isolation of intermediates and achieves high yields .

- Alternative : Saidi et al. (2005) demonstrated a facile synthesis using aryl amines and trifluoroacetic acid under milder conditions, though yields depend on substituent electronic effects .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoromethyl groups (δ ~ -70 ppm), while ¹H NMR identifies aromatic protons and imidoyl chloride protons (δ 7–8 ppm) .

- X-ray Crystallography : Used to resolve dynamic isomerism (e.g., Z/E configurations in imidoylphosphonates) and confirm regioselectivity in products .

- Elemental Analysis : Validates purity, especially for halogenated derivatives .

Advanced: How does the trifluoromethyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

The CF₃ group enhances electrophilicity and stabilizes Pd intermediates. For example:

- C–H Functionalization : Pd(0) undergoes oxidative addition with the C–Cl bond, forming Pd(II) intermediates that enable intramolecular cyclization (e.g., phenanthridine synthesis via reductive elimination) .

- Electronic Effects : CF₃ lowers LUMO energy, facilitating nucleophilic attack in iminothiolation of alkynes (Scheme 32). Milder conditions are required for terminal vs. internal alkynes due to steric and electronic modulation .

Advanced: What methodologies are used to synthesize trifluoromethylphosphonates from this compound?

Answer:

The Yuan group developed an Arbuzov-type reaction:

- Step 1 : Trifluoroacetimidoyl chloride reacts with trialkyl phosphite, forming an imidoylphosphonate intermediate.

- Step 2 : Reduction with NaBH₃CN (critical for reactivity) yields 1-amino-2,2,2-trifluoroethylphosphonates. NaBH₄ fails due to poor nucleophilicity .

- Key Insight : N-substituents on the imidoyl chloride dictate reaction efficiency. Electron-withdrawing groups accelerate nucleophilic attack by phosphites .

Advanced: How are structure-activity relationships (SAR) evaluated for antimicrobial derivatives of this compound?

Answer:

Methodology :

- Derivatization : Coupling with fluoroquinolones (e.g., ciprofloxacin) via piperazine linkage under mild conditions (room temperature, DCM) .

- Bioactivity Testing :

- Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. faecalis.

- Gene expression analysis (e.g., DNA gyrase inhibition) via RT-qPCR .

- Key Finding : Trifluoromethyl enhances membrane permeability, improving potency compared to non-fluorinated analogs .

Advanced: What mechanistic insights explain regioselectivity in radical cyclization reactions?

Answer:

In phenanthridine synthesis (Scheme 82):

- Radical Pathway Exclusion : Control experiments using TEMPO (radical scavenger) showed no inhibition, ruling out radical intermediates .

- Pd-Catalyzed Pathway : Oxidative addition forms Pd(II) species, followed by C–H activation to generate a 7-membered palladacycle. Reductive elimination yields the product with >90% regioselectivity .

Advanced: How is this compound applied in glycosylation reactions?

Answer:

Glycoside Synthesis :

- Reagents : N-(Phenyl)trifluoroacetimidoyl chloride reacts with lactol pentasaccharides in acetone with Cs₂CO₃ as base (0°C to RT, 2 h).

- Mechanism : Acts as a leaving group, enabling formation of β-glycosidic bonds with high stereoselectivity .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Anhydrous conditions (argon atmosphere) at -20°C to prevent hydrolysis of the imidoyl chloride moiety.

- Handling : Use Schlenk techniques for air-sensitive reactions. Hydrolysis products (e.g., trifluoroacetamides) can complicate purification .

Advanced: How do Z/E isomerism and dynamic equilibria affect reactivity in imidoylphosphonates?

Answer:

- Isomerization : Imidoylphosphonates exist as Z/E mixtures, confirmed by VT-NMR. The equilibrium favors the Z-isomer due to steric hindrance between CF₃ and phosphonate groups .

- Reactivity : Z-isomers react faster with nucleophiles (e.g., alcohols, thiols) due to reduced steric shielding of the C=N bond .

Advanced: What strategies resolve contradictions in reported yields for trifluoroacetimidoyl chloride syntheses?

Answer:

- Contradiction : Traditional PCl₅ methods yield <50%, while one-pot methods claim >85%.

- Resolution :

- Byproduct Analysis : PCl₅ generates phosphazene side-products, reducing efficiency. NEt₃ in one-pot methods traps HCl, shifting equilibrium .

- Solvent Optimization : CCl₄ vs. CH₂Cl₂ affects reaction kinetics; higher polarity solvents accelerate imidoyl chloride formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.